molecular formula C17H27NO4 B3174320 2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid CAS No. 953061-55-7

2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid

Cat. No.: B3174320
CAS No.: 953061-55-7
M. Wt: 309.4
InChI Key: LJUATQZYDYSZPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is a synthetic organic compound that features an adamantane moiety, a tert-butoxycarbonyl (Boc) protecting group, and an amino acid derivative. Compounds with adamantane structures are known for their rigidity and stability, making them useful in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid typically involves the following steps:

    Formation of Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.

    Introduction of Boc-Protected Amino Group: The Boc-protected amino group is introduced through nucleophilic substitution or other suitable reactions.

    Formation of the Final Compound: The intermediate is reacted with a suitable carboxylic acid derivative to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized under strong oxidizing conditions.

    Reduction: The Boc-protected amino group can be reduced to form the free amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantanone derivatives, while reduction may yield the free amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantanamine: A simpler adamantane derivative with a primary amine group.

    2-(Adamantan-1-yl)acetic acid: Lacks the Boc-protected amino group.

    N-Boc-1-adamantylamine: Contains the Boc-protected amino group but lacks the carboxylic acid moiety.

Uniqueness

2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is unique due to the combination of the adamantane structure, Boc-protected amino group, and carboxylic acid functionality. This combination imparts specific chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

2-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4/c1-16(2,3)22-15(21)18-13(14(19)20)17-7-10-4-11(8-17)6-12(5-10)9-17/h10-13H,4-9H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUATQZYDYSZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
Reactant of Route 2
Reactant of Route 2
2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
Reactant of Route 3
Reactant of Route 3
2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
Reactant of Route 4
Reactant of Route 4
2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
Reactant of Route 6
Reactant of Route 6
2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.